tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate
CAS No.: 1353498-18-6
Cat. No.: VC3060480
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353498-18-6 |
|---|---|
| Molecular Formula | C19H30N2O3 |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | tert-butyl 3-[2-[3-(aminomethyl)phenoxy]ethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-10-5-7-15(14-21)9-11-23-17-8-4-6-16(12-17)13-20/h4,6,8,12,15H,5,7,9-11,13-14,20H2,1-3H3 |
| Standard InChI Key | YAZKNBUUFMQLBP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=CC=CC(=C2)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=CC=CC(=C2)CN |
Introduction
Chemical Identity and Structural Characterization
tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate is an organic compound featuring multiple functional groups, including a piperidine ring, a phenoxy moiety, and an aminomethyl substituent. The compound's structure represents a complex molecular architecture that combines several pharmacologically relevant features within a single molecule.
Identification Parameters
The compound is characterized by several key identifiers that distinguish it in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1353498-18-6 |
| Molecular Formula | C₁₉H₃₀N₂O₃ |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | tert-butyl 3-[2-[3-(aminomethyl)phenoxy]ethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-10-5-7-15(14-21)9-11-23-17-8-4-6-16(12-17)13-20/h4,6,8,12,15H,5,7,9-11,13-14,20H2,1-3H3 |
| Standard InChIKey | YAZKNBUUFMQLBP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=CC=CC(=C2)CN |
| PubChem Compound ID | 54775316 |
These parameters provide a comprehensive foundation for the unambiguous identification of tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate in chemical databases and literature .
Structural Components and Features
tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate contains several notable structural elements that contribute to its chemical behavior and potential applications.
Key Functional Groups
The molecule contains multiple functional groups that are important to its chemical behavior:
-
Piperidine Ring: A six-membered heterocyclic structure containing nitrogen, which serves as a common scaffold in many bioactive compounds.
-
tert-Butoxycarbonyl (Boc) Group: Attached to the piperidine nitrogen, this protective group is commonly used in organic synthesis and can be selectively removed under acidic conditions.
-
Phenoxy Linkage: The phenyl ring is connected to the ethyl chain via an ether bond.
-
Aminomethyl Group: A primary amine attached to the phenyl ring, providing a site for potential functionalization or hydrogen bonding.
These structural components suggest potential applications in synthetic organic chemistry, particularly as an intermediate in the synthesis of more complex molecules .
Structural Comparison with Related Compounds
Several structurally related compounds exist which share partial structural similarities:
| Compound | Structural Relationship | Distinguishing Feature |
|---|---|---|
| tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | Contains the same piperidine-Boc core | Lacks the phenoxy linkage |
| 3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride | Similar phenoxy-ethyl-piperidine backbone | Has tert-butyl on phenyl instead of aminomethyl |
| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | Similar piperidine-Boc and aminomethyl groups | Aminomethyl directly on piperidine ring instead of phenyl |
The structural differences between these compounds highlight the unique arrangement of functional groups in tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate, which likely contributes to its specific chemical properties and potential applications .
Applications and Research Context
Related Research
Research on related compounds with the piperidine-Boc scaffold indicates ongoing interest in this class of molecules:
-
Pharmaceutical Applications: Piperidine derivatives have been extensively studied for their potential therapeutic applications across multiple disease areas.
-
Structure-Activity Relationships: Research on related compounds has explored how structural modifications affect biological activity and physicochemical properties.
-
Synthetic Methodology: Development of efficient synthetic routes to access these structurally complex molecules continues to be an active area of research.
These research directions provide context for understanding the potential significance of tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate in chemical and pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume